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An In-depth Guide to the Evolutionary Origin of the Sartorypyrone B Biosynthetic Pathway

Introduction

Sartorypyrones are a class of meroterpenoid natural products, hybrid compounds derived from
both polyketide and terpenoid biosynthetic pathways.[1] These metabolites have been isolated
from various Aspergillus species and are noted for their biological activities, including
antibacterial properties against Gram-positive bacteria.[1] Understanding the biosynthetic
machinery responsible for their production is crucial for drug development and synthetic biology
applications. The assembly of these complex molecules is orchestrated by a suite of enzymes
encoded within a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC). This
technical guide provides a detailed examination of the evolutionary origins, genetic
organization, and functional characterization of the Sartorypyrone B biosynthetic pathway,
with a focus on the spy BGC discovered in the pathogenic fungus Aspergillus fumigatus.[2]

The Sartorypyrone Biosynthetic Gene Cluster (BGC)

The genetic blueprint for sartorypyrone synthesis is located in a BGC. In Aspergillus fumigatus,
this cluster is designated as the spy BGC.[3][2] Bioinformatic analyses have revealed
homologous BGCs in other fungi, such as the sre cluster in Aspergillus felis (producing
sartorypyrone A) and the cle cluster in Aspergillus versicolor (producing chevalone E).[3] The
conservation and synteny of these clusters across different species provide strong evidence for
a shared evolutionary origin.
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Gene Composition and Homology

The spy BGC in A. fumigatus Af293 spans over 24 kbp and comprises six core genes essential

for sartorypyrone biosynthesis.[3] The genes are highly conserved and collinear between

different A. fumigatus isolates, such as Af293 and A1163.[3] The table below summarizes the

genes within the spy cluster and their homologs in the sre and cle clusters, highlighting the

degree of sequence identity.

. . Homolog o
Gene in A. ) Homolog Identity/Si _ Identity/Si
] Locus ID Predicted ] ] o inA. o
fumigatus . in A. felis milarity . milarity
(Af293) Function versicolor
(spy) (sre) (%) (%)
(cle)
Non-
reducing
Afu8g0235 ,
SpyA 0 Polyketide sre5 84/76 clel 74161
Synthase
(NR-PKS)
Afu8g0236  Acetyltrans
spyB sre6 86/79 cle3 71/58
0 ferase
FAD-
Afu8g0237  dependent
spyC sred 88/82 cle8 74163
0 Monooxyg
enase
Afu8g0239  Terpene
spyD sre3 89/84 cle7 56/37
0 Cyclase
Geranylger
anyl
Afu8g0240
spyE 0 Pyrophosp  sre2 91/87 cle6 81/70
hate
Synthase
Afu8g0241  Prenyltrans
spyF srel 83/76 cle5 68/57
0 ferase
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Data sourced from Lin et al., 2023.[3]

Proposed Biosynthetic Pathway

The biosynthesis of sartorypyrones from the spy BGC has been elucidated through
heterologous expression and targeted gene deletion experiments.[3][4] The pathway begins
with the synthesis of a polyketide core, which is subsequently decorated with a terpene moiety
and further modified.

Polyketide Core Synthesis: The non-reducing polyketide synthase, spyA, synthesizes the
initial polyketide, identified as triacetic acid lactone (TAL).[3][2]

o Terpenoid Precursor Synthesis: spyE functions as a geranylgeranyl pyrophosphate (GGPP)
synthase, producing the terpene donor required for prenylation.[3]

e Prenylation: The prenyltransferase spyF attaches the GGPP molecule to the TAL core.[3]

¢ Oxidation and Cyclization: The FAD-dependent monooxygenase, spyC, is proposed to
epoxidize the prenyl side chain. This is followed by a crucial cyclization step catalyzed by the
terpene cyclase, spyD, to form the characteristic decalin ring system of the sartorypyrone
scaffold.[3] The isolation of an epoxide-containing intermediate from a AspyD mutant
provides direct evidence for this sequence.[3]

o Final Acetylation: The final step involves the acetylation of the hydroxyl group on the
meroterpenoid core by the acetyltransferase spyB to yield Sartorypyrone B and related
compounds.[3]
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Fig. 1: Proposed biosynthetic pathway for Sartorypyrone B.

Evolutionary Origin and Diversification

The evolution of fungal chemodiversity is driven by processes including functional divergence,
horizontal gene transfer (HGT), and de novo assembly of BGCs.[5] In the case of the
sartorypyrone pathway, the high degree of homology and synteny between the spy, sre, and cle
clusters suggests a strong vertical inheritance from a common ancestor.[3]
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The core biosynthetic machinery (PKS, prenyltransferase, terpene cyclase) is conserved,
indicating a shared evolutionary foundation. Divergence in the tailoring enzymes likely
accounts for the chemical diversity observed in the final products (e.g., Sartorypyrone A vs.
Sartorypyrone B vs. Chevalone E). For instance, the lower sequence identity of the terpene
cyclase (spyD/cle7) might contribute to different cyclization patterns.[3] While HGT is a known
mechanism for BGC dissemination in fungi, the current evidence for the sartorypyrone cluster
points more strongly towards vertical descent and subsequent diversification within the
Aspergillus genus.[6][7]

Common Ancestral | BGC
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Fig. 2: Evolutionary relationship of homologous sartorypyrone BGCs.

Experimental Protocols for Pathway Elucidation

The characterization of the spy BGC was accomplished through a combination of
bioinformatics, genetic engineering, and analytical chemistry. The primary methodology
involved heterologous expression in a well-characterized fungal host.[3][2]

Heterologous Expression in Aspergillus nidulans

This technique is used to activate "silent" or cryptic BGCs from a source organism in a host that
is easier to manipulate genetically and has a cleaner secondary metabolite background.[3][8]

o Host Strain Selection: A genetically dereplicated A. nidulans strain is used.[3] These strains
have had their own major native BGCs deleted to reduce background metabolites,
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simplifying the detection of new compounds.[3] They also carry a deletion of the nkuA gene
to enhance homologous recombination efficiency.[3]

o Gene Cluster Assembly: The entire spy BGC is assembled for expression. Each gene from
the A. fumigatus cluster is placed under the control of an inducible promoter (e.g., alcA or
aldA).[3] This assembly is often achieved using multiplex fusion PCR to create a large linear
DNA construct for transformation.[3]

o Transformation: The assembled DNA construct is introduced into A. nidulans protoplasts.
Transformants are selected using nutritional markers.

» Expression and Metabolite Detection: Transformed A. nidulans cultures are grown under
inducing conditions. The culture medium and mycelial extracts are then analyzed by High-
Performance Liquid Chromatography (HPLC) to detect the production of new metabolites
corresponding to the expressed BGC.[3]

Targeted Gene Deletion

To determine the function of individual genes within the expressed cluster, targeted deletions
are performed.[3]

» Deletion Cassette Construction: A deletion cassette is created, typically containing a
selectable marker flanked by sequences homologous to the regions upstream and
downstream of the target gene.

e Transformation: The deletion cassette is transformed into the A. nidulans strain that is
heterologously expressing the entire spy BGC.

e Analysis of Mutants: Homologous recombination replaces the target gene with the deletion
cassette. The resulting mutant strain is cultivated, and its metabolite profile is analyzed. The
accumulation of biosynthetic intermediates or the absence of the final product confirms the
function of the deleted gene. For example, deleting spyD led to the accumulation of the
uncyclized epoxide intermediate.[3]

Structural Elucidation
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The chemical structures of novel compounds and accumulated intermediates are determined

using a suite of analytical techniques.[3]

o High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS): To determine the
elemental composition of the molecules.

» Nuclear Magnetic Resonance (NMR): 1D (*H, *3C) and 2D NMR experiments are performed
to elucidate the precise chemical structure and stereochemistry.

» Microcrystal Electron Diffraction (MicroED): Used for absolute stereochemical assignment of
crystalline compounds.[3][2]
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Fig. 3: Experimental workflow for elucidating the sartorypyrone pathway.

Conclusion
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The evolutionary origin of the Sartorypyrone B biosynthetic pathway is rooted in a conserved
gene cluster found across multiple Aspergillus species. Evidence strongly supports a model of
vertical inheritance from a common ancestor, followed by functional diversification of tailoring
enzymes, which has led to the array of sartorypyrone and related meroterpenoids observed in
nature. The elucidation of this pathway through advanced techniques like heterologous
expression and targeted gene deletion not only deepens our understanding of fungal
secondary metabolism but also provides the tools to harness and engineer these complex
biosynthetic assembly lines for the production of novel, high-value molecules.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

1. ATimeline of Biosynthetic Gene Cluster Discovery in Aspergillus fumigatus: From
Characterization to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

e 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic
secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus
sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

o 3. Aheterologous expression platform in Aspergillus nidulans for the elucidation of cryptic
secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus
sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nim.nih.gov]

e 4. a-heterologous-expression-platform-in-aspergillus-nidulans-for-the-elucidation-of-cryptic-
secondary-metabolism-biosynthetic-gene-clusters-discovery-of-the-aspergillus-fumigatus-
sartorypyrone-biosynthetic-pathway - Ask this paper | Bohrium [bohrium.com]

o 5. Biosynthetic gene clusters and the evolution of fungal chemodiversity - Natural Product
Reports (RSC Publishing) [pubs.rsc.org]

e 6. biorxiv.org [biorxiv.org]

e 7. Horizontal transfer and death of a fungal secondary metabolic gene cluster - PubMed
[pubmed.ncbi.nim.nih.gov]

» 8. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b3025980?utm_src=pdf-body
https://www.benchchem.com/product/b3025980?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11051388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11051388/
https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc02226a
https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc02226a
https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc02226a
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583710/
https://www.bohrium.com/paper-details/a-heterologous-expression-platform-in-aspergillus-nidulans-for-the-elucidation-of-cryptic-secondary-metabolism-biosynthetic-gene-clusters-discovery-of-the-aspergillus-fumigatus-sartorypyrone-biosynthetic-pathway/880786751965102412-3353
https://www.bohrium.com/paper-details/a-heterologous-expression-platform-in-aspergillus-nidulans-for-the-elucidation-of-cryptic-secondary-metabolism-biosynthetic-gene-clusters-discovery-of-the-aspergillus-fumigatus-sartorypyrone-biosynthetic-pathway/880786751965102412-3353
https://www.bohrium.com/paper-details/a-heterologous-expression-platform-in-aspergillus-nidulans-for-the-elucidation-of-cryptic-secondary-metabolism-biosynthetic-gene-clusters-discovery-of-the-aspergillus-fumigatus-sartorypyrone-biosynthetic-pathway/880786751965102412-3353
https://pubs.rsc.org/en/content/articlelanding/2020/np/c9np00045c
https://pubs.rsc.org/en/content/articlelanding/2020/np/c9np00045c
https://www.biorxiv.org/content/10.1101/2020.12.19.423547v2.full-text
https://pubmed.ncbi.nlm.nih.gov/22294497/
https://pubmed.ncbi.nlm.nih.gov/22294497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9621686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9621686/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [evolutionary origin of the Sartorypyrone B biosynthetic
pathway]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025980#evolutionary-origin-of-the-sartorypyrone-b-
biosynthetic-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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